

Application Notes and Protocols for DS-1205b in Mouse Xenograft Studies

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Compound of Interest

Compound Name: DS-1205b free base

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These application notes provide a comprehensive overview and detailed protocols for determining the starting dose of DS-1205b for in vivo mouse xenograft studies. DS-1205b is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance.

Introduction

DS-1205b has demonstrated significant antitumor activity in preclinical models, particularly in non-small cell lung cancer (NSCLC) xenografts. It functions by inhibiting AXL phosphorylation, which in turn blocks downstream signaling pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to reduced tumor growth and delayed onset of resistance to other targeted therapies like EGFR inhibitors.^{[1][2][3]} This document provides a recommended starting dose and a detailed protocol for conducting xenograft studies to evaluate the efficacy of DS-1205b.

Quantitative Data Summary

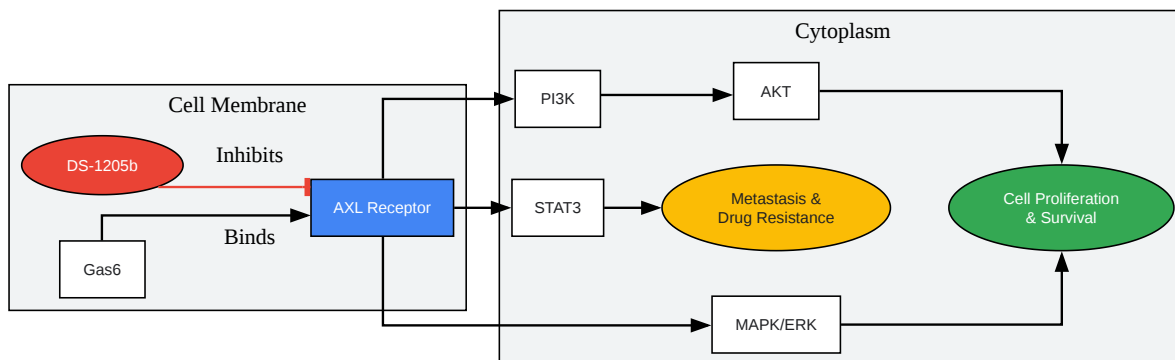
The following table summarizes the dosing and efficacy data for DS-1205b in mouse xenograft models as reported in preclinical studies.

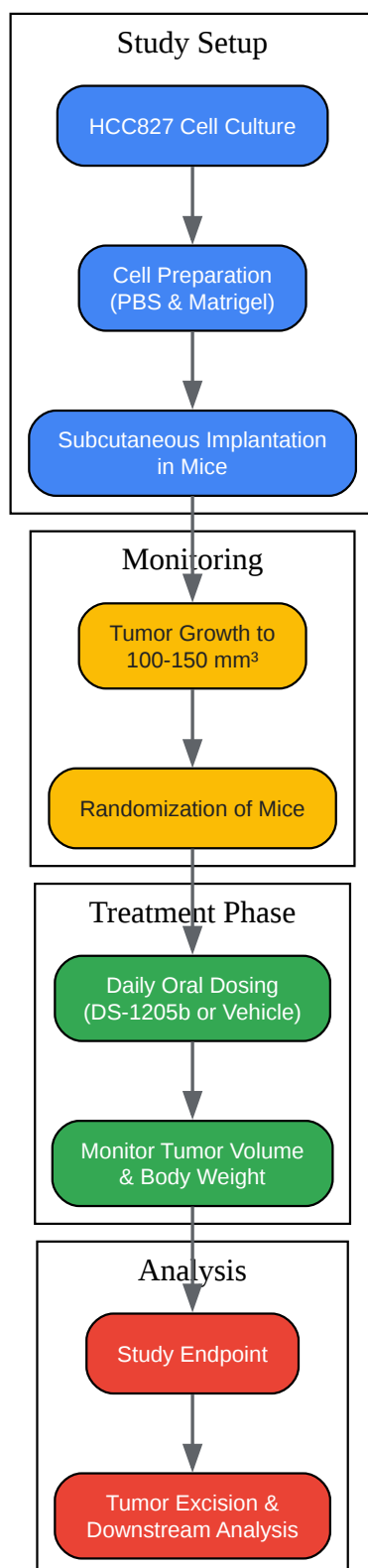
Xenograft Model	Mouse Strain	Drug Administration	Dose Range	Antitumor Efficacy	Reference
NIH3T3-AXL	Not Specified	Systemic	3.1 - 50 mg/kg	39-94% tumor growth inhibition	[1]
HCC827 NSCLC	Not Specified	Not Specified	25 - 50 mg/kg	47-97% tumor growth inhibition in erlotinib-resistant tumors	[1]
NIH3T3-UFO Allograft	Not Specified	Not Specified	6.3 - 50 mg/kg	54-86% tumor regression	

Note: Significant antitumor effects were observed at doses of 6.3 mg/kg and above.[\[1\]](#)

Signaling Pathway of DS-1205b

DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. DS-1205b blocks the kinase activity of AXL, thereby inhibiting these pro-tumorigenic signals.





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References

- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
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